5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one
Description
5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with an amino group and a thiophen-2-ylmethyl group
Properties
Molecular Formula |
C10H10N2OS |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
5-amino-1-(thiophen-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C10H10N2OS/c11-8-3-4-10(13)12(6-8)7-9-2-1-5-14-9/h1-6H,7,11H2 |
InChI Key |
XVPAAUAVMMUWBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C=C(C=CC2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one typically involves the reaction of 2-chloromethylthiophene with 2-amino-1,2-dihydropyridin-2-one under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the chloromethyl group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one
- 2-Amino-1,3,4-thiadiazole
- Imidazole derivatives
Uniqueness
5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.
Biological Activity
5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N2OS, with a molecular weight of 206.27 g/mol. The compound features a dihydropyridinone core substituted with an amino group and a thiophenylmethyl moiety, which enhances its reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
- Mechanism : The compound has been shown to inhibit cell proliferation in various cancer cell lines. In particular, it has demonstrated significant antiproliferative effects against melanoma A375 cells, with an IC50 value of approximately 1.71 µM .
- Case Study : In a study evaluating the structure-activity relationship (SAR) of related compounds, those containing thiophene rings exhibited enhanced anticancer properties compared to others lacking this feature .
2. Antimicrobial Properties
- Compounds structurally related to this compound have shown antimicrobial activity, suggesting potential for development as antimicrobial agents.
3. Enzyme Inhibition
- This compound has been implicated in the inhibition of various enzymes relevant to metabolic pathways. For instance, derivatives have been studied for their ability to inhibit α-glucosidase, indicating potential applications in managing diabetes .
The biological activity of this compound is primarily attributed to its interactions with specific cellular targets:
- Receptor Interaction : The compound may interact with cellular receptors or enzymes involved in critical signaling pathways. This interaction can lead to modulation of cellular responses and influence processes such as cell growth and apoptosis.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Chloro-4-hydroxy-5-methyl-1,2-dihydropyridin-2-one | Structure | Exhibits strong antimicrobial properties |
| 4-Aminoquinoline | Structure | Known for antimalarial activity |
| 3-Aminopyridine | Structure | Involved in neuroprotective studies |
The structural uniqueness of this compound lies in its combination of a thiophene ring with a dihydropyridine framework. This combination enhances its biological activity compared to other similar compounds.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its bioactivity and selectivity against various targets:
Antiproliferative Studies
- A series of modifications on the aryl rings at positions C4 and C5 have been shown to increase anticancer activity significantly. Compounds with IC50 values below 10 µM were identified as promising candidates for further development .
Diabetes Management
- Compounds derived from this scaffold have been evaluated for their potential anti-diabetic activity through enzyme inhibition studies. The results indicate that these derivatives could serve as effective agents in managing blood glucose levels by inhibiting key enzymes involved in carbohydrate metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
